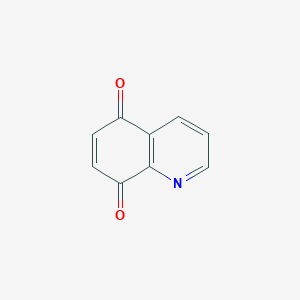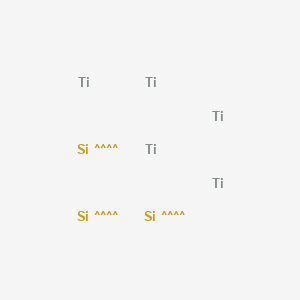
Fluoruro de disprosio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium fluoride is an inorganic compound composed of dysprosium and fluorine, with the chemical formula DyF3. It is a white, odorless solid that is insoluble in water and has an orthorhombic crystal structure . Dysprosium fluoride is primarily used in various high-tech applications due to its unique magnetic and optical properties.
Aplicaciones Científicas De Investigación
Dysprosium fluoride has several scientific research applications:
-
Magnetic Materials: : Dysprosium fluoride is used in the synthesis of magnetic materials due to its unique magnetic properties .
-
Nanoparticles: : Dysprosium fluoride nanoparticles are synthesized for use in various applications, including as dopants in magnets and as contrast agents in magnetic resonance imaging .
-
Optical Materials: : Dysprosium fluoride is used in the production of optical materials, including low-absorbing mid and longwave infrared applications .
-
Catalysis: : Dysprosium fluoride is used as a catalyst in various chemical reactions .
Mecanismo De Acción
Target of Action
Dysprosium Fluoride (DyF3) is an inorganic compound of dysprosium It’s known that dyf3 can form complexes with other ions, influencing their magnetic properties .
Mode of Action
DyF3 interacts with its targets primarily through ionic bonding. The dysprosium ion (Dy3+) in DyF3 forms bonds with three fluoride ions (F-) . In certain conditions, DyF3 can form fluoride-bridged dysprosium clusters, which exhibit slow relaxation of magnetization .
Biochemical Pathways
It’s known that the compound can influence magnetic properties when it forms fluoride-bridged dysprosium clusters .
Pharmacokinetics
It’s important to note that dyf3 is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
It’s known that dyf3 can influence magnetic properties when it forms fluoride-bridged dysprosium clusters .
Action Environment
The action of DyF3 can be influenced by environmental factors such as temperature and the presence of other ions. For example, the formation of DyF3 can occur under hydrothermal conditions . Furthermore, the formation of fluoride-bridged dysprosium clusters highly depends on the reaction solvents and the molar ratio of the dysprosium and fluoride precursors .
Métodos De Preparación
Dysprosium fluoride can be synthesized through several methods:
-
Reaction with Hydrofluoric Acid: : Dysprosium chloride or dysprosium carbonate is mixed with 40% hydrofluoric acid to produce dysprosium fluoride .
-
Hydrothermal Reaction: : Dysprosium nitrate reacts with sodium tetrafluoroborate at 200°C to form dysprosium fluoride .
-
High-Temperature Reaction: : Dysprosium oxide and ammonium bifluoride are mixed and heated to 300°C until the oxide becomes porous. The mixture is then heated to 700°C, and hydrogen fluoride is introduced to produce dysprosium fluoride .
Análisis De Reacciones Químicas
Dysprosium fluoride undergoes various chemical reactions, including:
-
Oxidation and Reduction: : Dysprosium fluoride can participate in redox reactions, although specific examples are less common in literature.
-
Substitution Reactions: : Dysprosium fluoride can react with other halides to form different dysprosium halides. For example, it can react with chlorine to form dysprosium chloride .
-
Hydrolysis: : Dysprosium fluoride can hydrolyze in the presence of water, although it is generally insoluble in water .
Comparación Con Compuestos Similares
Dysprosium fluoride can be compared with other dysprosium halides, such as dysprosium chloride, dysprosium bromide, and dysprosium iodide . While all these compounds share similar chemical properties, dysprosium fluoride is unique due to its specific applications in magnetic and optical materials. Other similar compounds include:
- Ytterbium fluoride (YbF3)
- Neodymium fluoride (NdF3)
- Lanthanum fluoride (LaF3)
- Cerium fluoride (CeF3)
These compounds also have applications in various high-tech fields, but dysprosium fluoride’s unique magnetic properties make it particularly valuable in specific applications .
Propiedades
Número CAS |
13569-80-7 |
|---|---|
Fórmula molecular |
DyF3 |
Peso molecular |
219.495 g/mol |
Nombre IUPAC |
dysprosium(3+);trifluoride |
InChI |
InChI=1S/Dy.3FH/h;3*1H/q+3;;;/p-3 |
Clave InChI |
FWQVINSGEXZQHB-UHFFFAOYSA-K |
SMILES |
F[Dy](F)F |
SMILES canónico |
[F-].[F-].[F-].[Dy+3] |
| 13569-80-7 | |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of dysprosium fluoride?
A1: Dysprosium fluoride has the molecular formula DyF3. Its molecular weight is 273.50 g/mol.
Q2: Is there spectroscopic data available for DyF3?
A2: Yes, researchers have used various spectroscopic techniques to characterize DyF3. These include X-ray diffraction (XRD) [, ], transmission electron microscopy (TEM) [], energy-dispersive X-ray spectroscopy (EDS) [, ], and fluorescence spectroscopy [, ].
Q3: What is known about the stability of dysprosium fluoride thin films?
A3: Studies indicate that dysprosium fluoride thin films demonstrate good chemical stability []. They have been investigated for their potential as anti-reflection coatings in silicon photoelectric devices [] and as substitutes for thorium fluoride (ThF4) in low-absorbing mid- and long-wave infrared applications [].
Q4: Are there any known issues with the material compatibility of dysprosium fluoride?
A4: One study mentions that dysprosium fluoride coatings on porous silicon structures do not always have a positive effect on parameters like short-circuit current and open-circuit voltage due to non-uniform film deposition [].
Q5: Does dysprosium fluoride exhibit catalytic activity?
A5: Yes, research demonstrates the potential of palladized dysprosium fluoride nanorods as catalysts for methanol electrooxidation in direct methanol fuel cells [].
Q6: What is the role of dysprosium fluoride in this catalytic application?
A6: Dysprosium fluoride nanorods act as a support for palladium nanoparticles (PdNPs). The combination of DyF3 nanorods, multiwalled carbon nanotubes (MWCNTs), and PdNPs (DyFNRs/MWCNT-PdNPs) exhibits enhanced electrocatalytic activity compared to individual components [].
Q7: Has computational chemistry been used to study dysprosium fluoride?
A7: Yes, the Conductor-like Screening Model for Real Solvents (COSMO-RS), based on quantum chemistry and statistical thermodynamics, has been used to predict the chemical potentials of dysprosium fluoride in various ionic liquids []. This approach helps identify potentially effective extraction solvents for DyF3.
Q8: What are some other applications of dysprosium fluoride?
A8: Dysprosium fluoride finds use in various applications, including:
- Metallurgy: It serves as a raw material for producing high-quality dysprosium metal [].
- Neutron Detection: Dysprosium fluoride nanocrystals embedded in matrices like potassium bromide [] or PMMA [] show promise for passive, optically-enabled thermal neutron detection. This application leverages the transmutation of 164Dy to 165Ho upon neutron capture and the distinct optical properties of these elements.
- Fiber Lasers: Research explores the potential of dysprosium-doped fluoride fibers as active media for generating ultrafast laser pulses in the mid-infrared region []. Numerical simulations suggest the possibility of achieving lasing at wavelengths longer than 4 µm from the 6H11/2→6H13/2 laser transition of Dy3+ using an indium fluoride (InF3) glass host [].
- Permanent Magnets: Dysprosium fluoride is used as a doping agent in the production of neodymium-iron-boron magnets to enhance their coercive force [].
Q9: How is dysprosium fluoride typically prepared?
A9: Several methods exist for preparing DyF3, including:
- Fluorination of Dysprosium Oxide: Reacting dysprosium oxide (Dy2O3) with ammonium bifluoride (NH4HF2) is a common method for producing DyF3 powder [].
- Molten Salt Electrolysis: Electrolysis of dysprosium oxide in a molten salt system containing lithium fluoride, praseodymium neodymium fluoride, and dysprosium fluoride can produce Pr-Nd-Dy alloys []. This method offers advantages in cost, process stability, and product quality compared to traditional methods like calciothermy.
Q10: How are impurities controlled during dysprosium fluoride production?
A10: Controlling the quality of the starting material (dysprosium fluoride) and optimizing operational parameters like smelting temperature and retention time are crucial for minimizing impurities in the final product [].
Q11: What is known about the thermodynamic properties of dysprosium fluoride?
A11: Studies have investigated the enthalpy of formation [], heat capacity [], and vaporization processes of DyF3 []. These studies provide valuable data for understanding its behavior at high temperatures, relevant for applications like metallurgy and material science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















